molecular formula C17H28N2O B14253482 N-Decyl-N-methyl-4-nitrosoaniline CAS No. 185221-74-3

N-Decyl-N-methyl-4-nitrosoaniline

Cat. No.: B14253482
CAS No.: 185221-74-3
M. Wt: 276.4 g/mol
InChI Key: LPPYHYDVDGKEJT-UHFFFAOYSA-N
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Description

N-Decyl-N-methyl-4-nitrosoaniline: is an organic compound characterized by the presence of a nitroso group (-NO) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-methyl-4-nitrosoaniline typically involves the nitrosation of N-Decyl-N-methylaniline. This process can be carried out using nitrosating agents such as tert-butyl nitrite under solvent-free conditions . The reaction is generally conducted at room temperature, providing high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Decyl-N-methyl-4-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the nitroso group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-Decyl-N-methyl-4-nitrosoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Decyl-N-methyl-4-nitrosoaniline involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic aromatic substitution .

Comparison with Similar Compounds

  • N-Methyl-4-nitrosoaniline
  • N,N-Dimethyl-4-nitrosoaniline
  • N-Ethyl-4-nitrosoaniline

Comparison: N-Decyl-N-methyl-4-nitrosoaniline is unique due to the presence of a decyl group, which imparts distinct hydrophobic properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents.

Properties

CAS No.

185221-74-3

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

N-decyl-N-methyl-4-nitrosoaniline

InChI

InChI=1S/C17H28N2O/c1-3-4-5-6-7-8-9-10-15-19(2)17-13-11-16(18-20)12-14-17/h11-14H,3-10,15H2,1-2H3

InChI Key

LPPYHYDVDGKEJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)C1=CC=C(C=C1)N=O

Origin of Product

United States

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